4-(1-Aminopropyl)phenol

説明

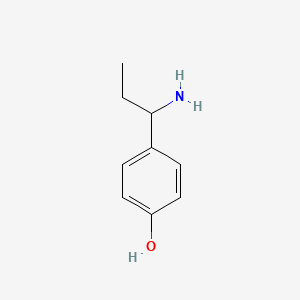

4-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with an aminopropyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

作用機序

Target of Action

4-(1-Aminopropyl)phenol, also known as 4-Hydroxyamphetamine (4HA), primarily targets the sympathetic nervous system . It is used medically in eye drops to dilate the pupil, a process called mydriasis . It is also a major metabolite of amphetamine and certain substituted amphetamines .

Mode of Action

4-Hydroxyamphetamine acts as an indirect sympathomimetic agent, causing the release of norepinephrine from nerve synapses, which leads to mydriasis (pupil dilation) . It also decreases the metabolism of serotonin (5-hydroxytryptamine) and certain other monoamines by inhibiting the activity of a family of enzymes called monoamine oxidases (MAOs), particularly type A (MAO-A) .

Biochemical Pathways

The compound affects the polyamine metabolic pathways, which are crucial for plant growth, development, and stress tolerance . Polyamines are small, positively charged biomolecules that regulate various aspects of plant growth, development, and stress responses . The downstream molecular mechanisms that function at different stages of polyamine action allow polyamines to exert their effects in plants .

Pharmacokinetics

It is intended for local use only (ophthalmic use), indicating that its absorption, distribution, metabolism, and excretion primarily occur in the eye .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the dilation of the pupil, enabling the examination of the back of the eye . It also plays a role in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .

生化学分析

Biochemical Properties

4-(1-Aminopropyl)phenol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in polyamine metabolism, such as spermidine synthase and spermine synthase . These interactions can influence the synthesis of polyamines, which are important for cell growth and differentiation. Additionally, this compound can bind to proteins and affect their function, potentially altering cellular signaling pathways and metabolic processes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in stress responses and cell cycle regulation . It can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and inhibit their activity, leading to downstream effects on cellular processes . It can also activate certain signaling pathways by interacting with receptors or other signaling molecules. These interactions can result in changes in gene expression, affecting various cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to polyamine metabolism. It interacts with enzymes such as spermidine synthase and spermine synthase, influencing the synthesis and regulation of polyamines . These interactions can affect metabolic flux and the levels of metabolites involved in cellular growth and differentiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: One method involves using meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials . The process includes multiple steps, such as nucleophilic aromatic substitution and reduction reactions.

Industrial Production Methods: Industrial production of 4-(1-Aminopropyl)phenol often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and hydroquinones.

Reduction: Hydroquinones.

Substitution: Halogenated and nitrated phenols.

科学的研究の応用

4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:

類似化合物との比較

4-Hydroxyamphetamine:

4-(1-Ethyl-1-methylpropyl)phenol: A structurally similar compound with different substituents on the phenol ring.

Uniqueness: 4-(1-Aminopropyl)phenol is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

生物活性

4-(1-Aminopropyl)phenol, also known as (S)-4-(1-Aminopropyl)phenol, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in relation to neurotransmitter systems. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

This compound is characterized by a phenolic ring substituted with an aminopropyl group at the para position. Its molecular formula is , with a molecular weight of approximately 151.24 g/mol. The compound exists in two enantiomeric forms: (S)-4-(1-Aminopropyl)phenol and (R)-4-(1-Aminopropyl)phenol, which exhibit different biological properties due to their stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. The aminopropyl chain allows the compound to bind effectively to these receptors, influencing mood and anxiety levels. The phenolic group can participate in hydrogen bonding and other interactions that modulate receptor activity .

Interaction with Receptors

- Serotonin Receptors : Studies indicate that this compound may enhance serotonin signaling, potentially offering therapeutic benefits for mood disorders.

- Other Neurotransmitter Systems : Research has shown that this compound may also interact with dopamine and norepinephrine receptors, further implicating its role in mood regulation and anxiety management.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Properties : Like many phenolic compounds, this compound demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further research in inflammatory conditions .

- Neuroprotective Effects : Its ability to modulate neurotransmitter activity positions it as a potential neuroprotective agent against neurodegenerative diseases .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Case Studies

-

Binding Affinity Studies :

Ligand Binding Energy (kcal/mol) Inhibition Constant (μmol) L1 -6.5 16.524 L2 -6.7 11.775 L3 -7.2 5.048 -

Pharmacological Studies :

- Investigations into the pharmacological effects of this compound have demonstrated its potential in treating mood disorders due to its interaction with serotonin receptors.

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Mood Disorders : Its serotonergic activity suggests potential use as an antidepressant or anxiolytic agent.

- Neurodegenerative Diseases : The compound's neuroprotective properties make it a candidate for further research in conditions like Alzheimer's disease.

- Antiviral Research : The binding affinity studies indicate potential applications in developing antiviral therapies, particularly against RNA viruses like SARS-CoV-2 .

特性

IUPAC Name |

4-(1-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZYHPAVNTISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005432 | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-38-8 | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-AMINOPROPYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL3S80JXJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。